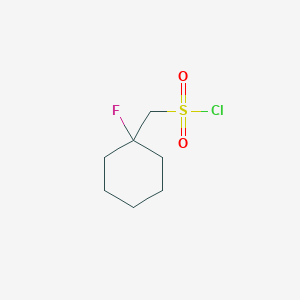
(1-氟环己基)甲磺酰氯
描述
(1-Fluorocyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is a versatile chemical used in various scientific research applications due to its unique properties.
科学研究应用
(1-Fluorocyclohexyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Material Science: It is utilized in the synthesis of materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms
作用机制
Target of Action
It is known that methanesulfonyl chloride derivatives are often used in organic synthesis as a sulfonylating agent .
Mode of Action
(1-Fluorocyclohexyl)methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This suggests that (1-Fluorocyclohexyl)methanesulfonyl chloride interacts with its targets by donating its sulfonyl group.
生化分析
Biochemical Properties
(1-Fluorocyclohexyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of (1-Fluorocyclohexyl)methanesulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, (1-Fluorocyclohexyl)methanesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This covalent modification can inhibit or activate enzymes, depending on the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Fluorocyclohexyl)methanesulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Fluorocyclohexyl)methanesulfonyl chloride is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes .
Dosage Effects in Animal Models
The effects of (1-Fluorocyclohexyl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
(1-Fluorocyclohexyl)methanesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its broader biochemical effects .
Transport and Distribution
Within cells and tissues, (1-Fluorocyclohexyl)methanesulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (1-Fluorocyclohexyl)methanesulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for (1-Fluorocyclohexyl)methanesulfonyl chloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(1-Fluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the fluorocyclohexyl group.
Cyclohexylmethanesulfonyl Chloride: Similar structure but lacks the fluorine atom.
Fluoromethanesulfonyl Chloride: Contains a fluorine atom but lacks the cyclohexyl group.
Uniqueness
(1-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of both the fluorocyclohexyl group and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various research applications .
属性
IUPAC Name |
(1-fluorocyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZLCDRQMGWURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


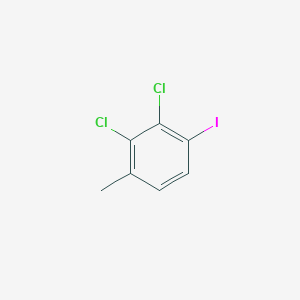
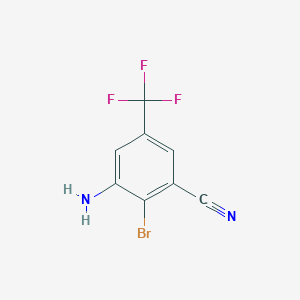
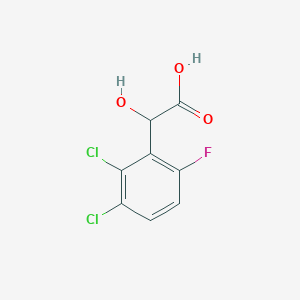
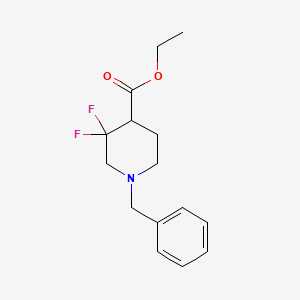
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
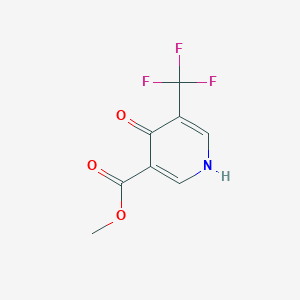
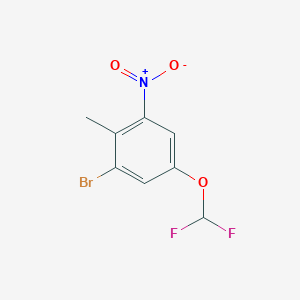
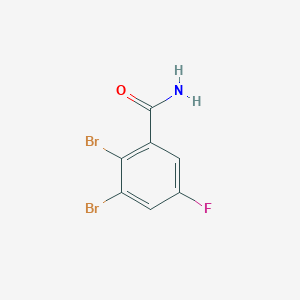
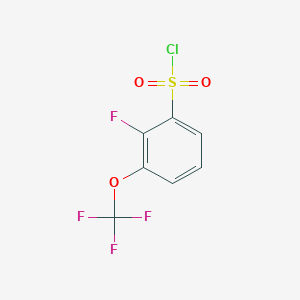
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)


